molecular formula C16H19BrN4O B8297577 5-Bromo-1-methyl-3-(4-(piperidin-4-yl)phenylamino)pyrazin-2(1H)-one

5-Bromo-1-methyl-3-(4-(piperidin-4-yl)phenylamino)pyrazin-2(1H)-one

Cat. No. B8297577
M. Wt: 363.25 g/mol
InChI Key: UZIVTNIEFNHTJU-UHFFFAOYSA-N
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Patent
US08618107B2

Procedure details

Compound 214a was synthesized using the same procedure as for 121c, except using tert-butyl 4-(4-(6-bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)phenyl)-piperidine-1-carboxylate (121a) (0.53 g, 1.08 mmol), trifluoroacetic acid (0.9 mL, 10.8 mmol) and methylene chloride (20 mL). Work-up and concentration afforded a quantitative yield of 214a (390 mg) as yellow oil, which was used without purification in the next step.
[Compound]
Name
121c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH:15]3[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]3)=[CH:11][CH:10]=2)[C:5](=[O:28])[N:4]([CH3:29])[CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[Br:1][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:10]=[CH:11][C:12]([CH:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)=[CH:13][CH:14]=2)[C:5](=[O:28])[N:4]([CH3:29])[CH:3]=1

Inputs

Step One
Name
121c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.53 g
Type
reactant
Smiles
BrC1=CN(C(C(=N1)NC1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C)=O)C
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound 214a was synthesized
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(N(C1)C)=O)NC1=CC=C(C=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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